2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane
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Overview
Description
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound characterized by the presence of a boron atom within a dioxaborinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 4-fluoro-2-methylphenol with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boronates in the presence of catalysts to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing derivatives.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with biological molecules, influencing various biochemical pathways. This property makes it a valuable tool in medicinal chemistry for targeting specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: A precursor in the synthesis of 2-(4-Fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane.
2-Fluoro-4-methylphenol: Another fluorinated phenol with similar chemical properties.
4-Fluoro-3-methylphenol: A related compound with a different substitution pattern on the phenyl ring.
Uniqueness
This compound is unique due to its dioxaborinane ring structure, which imparts distinct chemical reactivity and stability. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(4-fluoro-2-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO2/c1-9-6-10(14)4-5-11(9)13-15-7-12(2,3)8-16-13/h4-6H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQNHCLISVLOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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